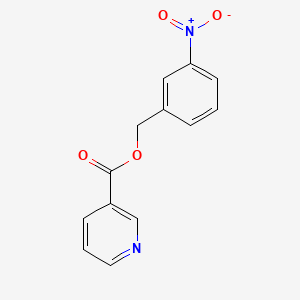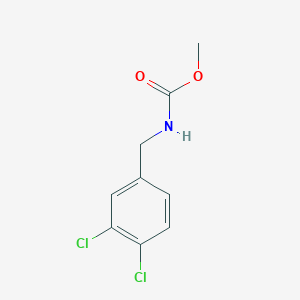
methyl (3,4-dichlorobenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3,4-dichlorobenzyl)carbamate (MDCB) is a carbamate insecticide that has been widely used in agricultural and household settings. The compound is known for its broad-spectrum activity against a variety of pests, including mosquitoes, flies, and cockroaches. MDCB is also used in the control of pests in livestock and poultry production.
Wissenschaftliche Forschungsanwendungen
Methyl (3,4-dichlorobenzyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. methyl (3,4-dichlorobenzyl)carbamate has also been used in the control of pests in livestock and poultry production. In addition to its insecticidal properties, methyl (3,4-dichlorobenzyl)carbamate has been investigated for its potential use as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
Methyl (3,4-dichlorobenzyl)carbamate acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect. methyl (3,4-dichlorobenzyl)carbamate also has some activity against the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl (3,4-dichlorobenzyl)carbamate has been shown to have some toxic effects on non-target organisms, including mammals and birds. The compound has been found to be moderately toxic to rats and rabbits when administered orally or dermally. methyl (3,4-dichlorobenzyl)carbamate has also been shown to have some mutagenic and genotoxic effects in vitro, although the relevance of these findings to human health is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3,4-dichlorobenzyl)carbamate has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize. methyl (3,4-dichlorobenzyl)carbamate is also highly effective against a wide range of insect pests, making it a useful tool for studying insect biology and behavior. However, methyl (3,4-dichlorobenzyl)carbamate has some limitations as well. The compound is moderately toxic to mammals and birds, which can limit its use in certain experiments. In addition, methyl (3,4-dichlorobenzyl)carbamate has some potential for environmental contamination, which can be a concern in laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl (3,4-dichlorobenzyl)carbamate. One area of interest is the development of new formulations and delivery systems for the compound. This could include the use of microencapsulation or other techniques to improve the stability and efficacy of methyl (3,4-dichlorobenzyl)carbamate. Another area of interest is the investigation of the potential use of methyl (3,4-dichlorobenzyl)carbamate as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, and further research could explore its potential use in the treatment of bacterial infections. Finally, there is a need for further research into the potential environmental impacts of methyl (3,4-dichlorobenzyl)carbamate, including its persistence in soil and water systems and its potential effects on non-target organisms.
Synthesemethoden
Methyl (3,4-dichlorobenzyl)carbamate can be synthesized by reacting 3,4-dichlorobenzylamine with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
methyl N-[(3,4-dichlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGAHINNOYDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3,4-dichlorobenzyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
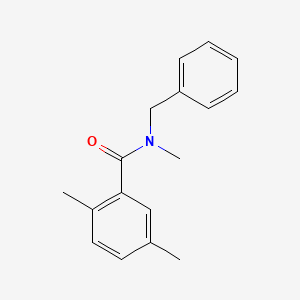
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
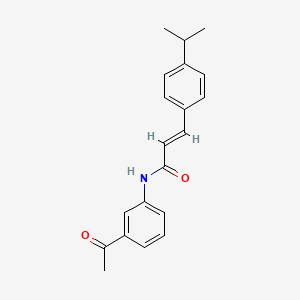
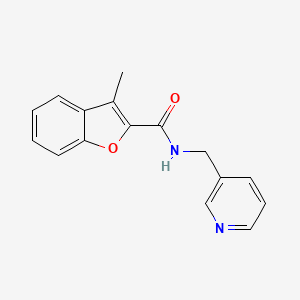

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

